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Ki11502

Kinase selectivity profiling RTK inhibitor screening PDGFR pharmacology

For studies requiring dual PDGFR/FLT3 blockade or imatinib-resistant kinase profiling, generic inhibitors fail. Ki11502 delivers targeted activity where first-generation agents are inactive. • Retains potency vs. PDGFRα T674I (IC50 129.6 nM) & KIT T670I (427.8 nM); imatinib >1000 nM • FLT3-ITD cellular activity: MV4-11 (IC50 0.5 μM), MOLM13 (0.6 μM) • 108-fold selectivity window PDGFR (4 nM) vs. c-KIT (434 nM) reduces confounding effects • ≥95% HPLC purity, validated for in vivo xenograft & rat balloon injury models

Molecular Formula C26H23N3O4S
Molecular Weight 473.5 g/mol
CAS No. 347155-76-4
Cat. No. B3424416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKi11502
CAS347155-76-4
Molecular FormulaC26H23N3O4S
Molecular Weight473.5 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C(=O)NC(=S)NC2=CC=C(C=C2)OC3=C4C=C(C(=CC4=NC=C3)OC)OC
InChIInChI=1S/C26H23N3O4S/c1-16-6-4-5-7-19(16)25(30)29-26(34)28-17-8-10-18(11-9-17)33-22-12-13-27-21-15-24(32-3)23(31-2)14-20(21)22/h4-15H,1-3H3,(H2,28,29,30,34)
InChIKeyZXGIBSBJQLLUEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ki11502: Product Overview


Ki11502 is a synthetic quinoline‑acylthiourea small molecule (MW 473.5 g/mol) that functions as an ATP‑competitive, reversible inhibitor of class III/V receptor tyrosine kinases, with primary potency against platelet‑derived growth factor receptor α/β (PDGFRα/β) [1]. Beyond PDGFR, it exhibits graded activity against FLT3, KIT, and KDR, and has been shown to suppress PDGF‑β receptor‑mediated proteoglycan synthesis in human vascular smooth muscle cells [2]. The compound is distributed commercially as PDGFR Tyrosine Kinase Inhibitor V and is supplied at ≥95% purity (HPLC) .

1 PDGFRα/β pathway inhibition studies
2 Imatinib-resistant gatekeeper mutant models (PDGFRα T674I, KIT T670I)
3 FLT3-ITD/D835Y signaling investigation fit
≥95% HPLC purity, supplied as PDGFR Tyrosine Kinase Inhibitor V

Ki11502: Why Generic Substitution Fails


Although Ki11502 belongs to the PDGFR inhibitor class, its kinase‑selectivity signature diverges sharply from first‑generation agents such as imatinib. In a direct head‑to‑head panel, Ki11502 retained potency against the imatinib‑resistant PDGFRα T674I mutant (IC50 129.6 nM vs. >1000 nM) and inhibited FLT3 (IC50 37.5 nM), where imatinib was completely inactive [1]. These properties are not merely incremental improvements; they represent qualitative differences in target coverage that determine whether a given experimental model—particularly those involving imatinib‑resistant leukemia or FLT3‑driven signaling—can be interrogated at all [1]. Substituting a generic PDGFR inhibitor for Ki11502 therefore risks both loss of on‑target activity in resistant contexts and introduction of confounding c‑KIT effects that are more pronounced with less selective agents.

Generic PDGFR inhibitor may not substitute
Kinase-selectivity signature includes imatinib-resistant mutants (PDGFRα T674I, FLT3)
Imatinib shows no activity on these targets (>1000 nM)
Cellular PDGFR vs. c-KIT selectivity window may reduce c-KIT confounding
Imatinib inhibits both with similar potency; c-KIT effects may confound vascular/fibrosis readouts
FLT3-driven models require compound with FLT3 activity
Imatinib inactive on FLT3; experiment design may fail without FLT3 coverage

Ki11502: Quantitative Differentiation Evidence


Direct Kinase Panel: Head-to-Head vs. Imatinib

In a single-study, head‑to‑head in vitro kinase assay, Ki11502 and imatinib were profiled simultaneously against a panel of 12 recombinant kinases [1]. Ki11502 matched imatinib's sub‑10 nM potency on wild‑type PDGFRα/β but showed critical divergence on disease‑relevant targets: against the imatinib‑resistant PDGFRα T674I mutant, Ki11502 recorded an IC50 of 129.6 nM while imatinib exceeded 1000 nM (>7.7‑fold advantage). On FLT3, Ki11502 gave 37.54 nM vs. >1000 nM for imatinib (>26.6‑fold advantage). Ki11502 also uniquely inhibited FLT3 D835Y (541.6 nM) and showed activity against KIT T670I (427.8 nM), both of which were insensitive to imatinib (>1000 nM) [1].

Kinase panel head-to-head
Head-to-head
PDGFRα T674I IC50: 129.6 nM (Ki11502) vs. >1000 nM (Imatinib); FLT3: 37.5 nM vs. >1000 nM
Supports kinase selectivity interpretation for resistant-mutant models
Recombinant enzyme panel, identical conditions
Kinase selectivity profiling RTK inhibitor screening PDGFR pharmacology

PDGFR vs. c-KIT Cellular Selectivity

In ligand‑induced cellular phosphorylation assays, Ki11502 inhibited PDGFR autophosphorylation with an IC50 of 4 nM, whereas c‑KIT receptor phosphorylation required 434 nM, yielding a 108‑fold selectivity ratio . Imatinib, by contrast, inhibits PDGFR and c‑KIT with roughly equal potency (both ~100 nM in cellular assays) [1][2]. This differential means that at concentrations that fully suppress PDGFR signaling (<10 nM), Ki11502 leaves c‑KIT largely untouched, whereas imatinib at its PDGFR‑effective concentrations would concurrently silence c‑KIT.

Cellular PDGFR/c-KIT selectivity
Reported
PDGFR IC50 4 nM; c-KIT 434 nM (~108× selectivity)
Supports PDGFR-specific pathway interpretation with reduced c-KIT interference context
Ligand-stimulated cellular phosphorylation assay
PDGFR selectivity c‑KIT sparing cellular kinase assay

FLT3 Inhibitory Activity vs. Imatinib

Ki11502 inhibited recombinant FLT3 kinase with an IC50 of 37.54 nM, while imatinib showed no inhibition at concentrations up to 1000 nM [1]. The compound also inhibited the FLT3 D835Y activation‑loop mutant (IC50 541.6 nM) [1]. This biochemical activity translated into cellular anti‑proliferative effects: Ki11502 suppressed growth of FLT3‑ITD‑driven MV4‑11 and MOLM13 leukemia lines with IC50 values of 0.5 μM and 0.6 μM, respectively [1].

FLT3 inhibition vs. imatinib
Head-to-head
FLT3 IC50 37.5 nM; FLT3 D835Y 541.6 nM; MV4-11 cell IC50 0.5 μM
Reported FLT3-ITD/D835Y activity supports AML signaling model interrogation
Imatinib inactive (>1000 nM) on all FLT3 variants
FLT3 inhibition AML targeting kinase inhibitor profiling

In Vivo Xenograft Efficacy: Imatinib-Resistant Leukemia

Oral administration of Ki11502 at 30 mg/kg twice daily for five days completely suppressed growth of EOL‑1 (FIP1L1‑PDGFRα fusion) tumor xenografts in SCID mice, with no observable adverse effects [1]. The FIP1L1‑PDGFRα fusion kinase driving this model can acquire the T674I gatekeeper mutation that confers clinical imatinib resistance; Ki11502's retained potency against PDGFRα T674I (IC50 129.6 nM) provides a mechanistic basis for sustained in vivo efficacy in a setting where imatinib would be predicted to fail [1].

In vivo xenograft model
Reported
EOL-1 xenograft: complete growth inhibition at 30 mg/kg p.o. BID ×5 days
Reported in vivo xenograft response supports preclinical resistance model studies
SCID mouse, FIP1L1-PDGFRα fusion model
In vivo xenograft leukemia model PDGFR inhibitor efficacy

Oral Efficacy in Carotid Injury Model

Ki11502 (30 mg/kg, oral) significantly inhibited neointima formation in the rat carotid artery balloon injury model, a translational assay for restenosis [1]. This vascular application was a deliberate optimization target during the medicinal chemistry campaign that produced Ki11502; the acylthiourea linkage proved essential for achieving both potent PDGFR inhibition and oral in vivo activity [1]. While several PDGFR‑targeting agents (imatinib, sunitinib) have been evaluated in vascular injury models, Ki11502 is one of only a few inhibitors for which dedicated structure‑activity relationship optimization and in vivo validation in this indication have been published.

Carotid injury model
Class-level inference
Neointima formation inhibited at 30 mg/kg p.o. (rat balloon injury)
Reported vascular injury model response may support restenosis research context
No direct head-to-head comparator; class-level evidence
Neointima formation vascular smooth muscle biology PDGFR in restenosis

Ki11502: Key Application Scenarios


Imatinib-Resistant Leukemia Models

Ki11502 is the compound of choice for in vitro and in vivo studies of leukemia driven by PDGFRα or KIT gatekeeper mutations that confer imatinib resistance. The direct kinase panel data demonstrate retained potency against PDGFRα T674I (IC50 129.6 nM) and KIT T670I (IC50 427.8 nM), while imatinib is inactive (>1000 nM) on both targets [1]. The EOL‑1 xenograft model, which expresses the FIP1L1‑PDGFRα fusion susceptible to T674I mutation, provides a validated in vivo system in which Ki11502 achieves complete tumor growth inhibition without overt toxicity [1].

FLT3-Mutant Acute Myeloid Leukemia

Ki11502 uniquely bridges PDGFR and FLT3 inhibition in a single tool compound. With FLT3 IC50 of 37.54 nM and cellular activity against FLT3‑ITD lines MV4‑11 (IC50 0.5 μM) and MOLM13 (IC50 0.6 μM), it enables interrogation of FLT3‑driven signaling in AML models where imatinib shows no activity [1]. This is particularly useful for laboratories studying the cross‑talk between PDGFR and FLT3 pathways or screening for FLT3‑active combinations.

PDGFR-Specific Vascular Smooth Muscle Biology

For studies requiring selective PDGFR pathway blockade without concurrent c‑KIT interference, Ki11502's 108‑fold cellular selectivity window (PDGFR IC50 4 nM vs. c‑KIT IC50 434 nM) provides a cleaner pharmacological tool than imatinib [1]. The compound has been specifically validated for inhibiting PDGF‑β receptor‑mediated proteoglycan synthesis—a process implicated in atherosclerosis—in human vascular smooth muscle cells [2], and for suppressing neointima formation in the rat carotid balloon injury model at 30 mg/kg p.o. [1][3].

Kinase Selectivity Screening: FLT3-Active, ABL-Spared

Ki11502's selectivity fingerprint—potent on PDGFRα/β and FLT3, moderate on KIT and KDR, inactive on ABL, IGF1R, EGFR, and FGF‑R2 (all >1000 nM)—makes it a valuable reference compound for kinase selectivity profiling studies [1]. Its ABL‑sparing property contrasts sharply with imatinib (ABL IC50 25 nM), allowing researchers to dissect PDGFR/FLT3‑specific effects without confounding ABL kinase inhibition.

Application
Selection Property
Validation Focus
PDGFRα T674I/KIT T670I mutant leukemia models
Retained potency on imatinib-resistant gatekeeper mutants
Target engagement in resistant kinase assays and EOL-1 xenograft
FLT3-ITD/D835Y AML signaling research
FLT3 kinase inhibition absent in imatinib
FLT3-driven proliferation endpoint review (MV4-11, MOLM13)
PDGFR-specific vascular smooth muscle biology
High cellular PDGFR/c-KIT selectivity window
PDGF-β receptor-mediated proteoglycan synthesis; neointima formation
Kinase selectivity profiling (FLT3-active, ABL-spared)
ABL-inactive fingerprint contrasts with imatinib
PDGFR/FLT3-specific pathway dissection without ABL interference
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